molecular formula C12H18N2O2S B3152013 1-[4-(Ethylsulfonyl)phenyl]piperazine CAS No. 725700-04-9

1-[4-(Ethylsulfonyl)phenyl]piperazine

Cat. No.: B3152013
CAS No.: 725700-04-9
M. Wt: 254.35 g/mol
InChI Key: LZCQUSUWAGLAEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(Ethylsulfonyl)phenyl]piperazine typically involves the reaction of 4-(ethylsulfonyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(Ethylsulfonyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Scientific Research Applications

1-[4-(Ethylsulfonyl)phenyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme activity.

    Medicine: Research into potential therapeutic applications, including drug development, often employs this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulfonyl)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-[4-(Ethylsulfonyl)phenyl]piperazine can be compared to other piperazine derivatives, such as:

    1-(4-Methylphenyl)piperazine: Similar in structure but with a methyl group instead of an ethylsulfonyl group.

    1-(4-Chlorophenyl)piperazine: Contains a chlorine atom on the phenyl ring, leading to different reactivity and applications.

    1-(4-Nitrophenyl)piperazine: The nitro group introduces different electronic properties compared to the ethylsulfonyl group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-17(15,16)12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCQUSUWAGLAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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